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Compound of Interest

Compound Name: 3-Chloro-4-fluorobenzyl alcohol

CAS No.: 161446-90-8

Cat. No.: B064416 Get Quote

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary
3-Chloro-4-fluorobenzyl alcohol (CAS: 49763-65-7) is a disubstituted benzenemethanol

derivative serving as a critical building block in the synthesis of pharmaceuticals and

agrochemicals.[1] Its significance lies in the specific halogenation pattern: the 3-chloro and 4-

fluoro substituents modulate the electronic properties (Hammett

values) and lipophilicity (

) of the aromatic ring, while simultaneously blocking metabolic oxidation at the typically labile
para position.[1] This guide details its physicochemical profile, validated synthesis protocols,
and application in structure-activity relationship (SAR) studies.[1]

Physicochemical Profile
Precise characterization data is essential for stoichiometry and analytical method development.
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Property Value / Description Technical Note

Molecular Formula C₇H₆ClFO

Molecular Weight 160.57 g/mol
Average weight for

stoichiometric calculations.[1]

Monoisotopic Mass 160.009 g/mol
Use for High-Resolution Mass

Spectrometry (HRMS).[1]

Appearance
Colorless liquid to low-melting

solid

Melting point is near ambient

temperature; often supercools.

[1]

Boiling Point ~235–240 °C (at 760 mmHg)

High boiling point requires

vacuum distillation for

purification.

Density ~1.35 g/mL

Denser than water; forms the

bottom layer in aqueous

extractions.

Solubility
MeOH, EtOH, DCM, EtOAc,

DMSO

Immiscible in water; requires

organic co-solvent for aqueous

reactions.[1]

Mass Spectrometry Signature
For identification, the chlorine isotope signature is the definitive diagnostic tool.[1]

Isotopic Pattern: The natural abundance of

(75.77%) and

(24.23%) creates a characteristic 3:1 intensity ratio between the molecular ion

(m/z 160) and the

isotope peak (m/z 162).[1]

Fragmentation: Common loss of the hydroxymethyl group (
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) generates the stable 3-chloro-4-fluorobenzyl cation.[1]

Synthetic Protocol: Chemoselective Reduction
While the compound is commercially available, in-house synthesis is often required to

introduce isotopically labeled atoms (e.g., deuterium at the benzylic position) or when starting

from the cheaper aldehyde precursor.[1]

Reaction Mechanism
The standard route involves the nucleophilic addition of hydride (from Sodium Borohydride) to

the carbonyl carbon of 3-chloro-4-fluorobenzaldehyde.[1]

Validated Workflow (Laboratory Scale: 10 mmol)
Safety Precaution: Sodium borohydride evolves hydrogen gas. Perform in a fume hood.

Preparation: In a 100 mL round-bottom flask, dissolve 3-chloro-4-fluorobenzaldehyde (1.58

g, 10.0 mmol) in Methanol (20 mL). Cool to 0°C in an ice bath to minimize side reactions.

Reduction: Add Sodium Borohydride (NaBH₄) (0.38 g, 10.0 mmol) portion-wise over 5

minutes.

Why: Slow addition prevents runaway exotherms and excessive foaming (

gas).

Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC

(Hexane/EtOAc 3:1). The aldehyde spot (

) should disappear, replaced by the alcohol (

).[1]

Quench: Carefully add 1M HCl (5 mL) dropwise until gas evolution ceases and pH is

neutral/acidic.

Mechanism:[1][2][3] This destroys excess borohydride and protonates the intermediate

alkoxide to the final alcohol.[1]
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Workup: Remove methanol under reduced pressure (rotary evaporator). Dilute the residue

with water (20 mL) and extract with Dichloromethane (DCM) (

).

Purification: Dry combined organics over anhydrous

, filter, and concentrate. If necessary, purify via silica gel flash chromatography (0-30%
EtOAc in Hexanes).[1]
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Figure 1: Step-by-step workflow for the chemoselective reduction of the aldehyde precursor.

Reactivity & Functionalization
The primary hydroxyl group and the halogenated ring offer distinct handles for divergent

synthesis.[1]

The "Reactivity Tree"[1]
Benzylic Bromination: Conversion to benzyl bromide using

or Appell conditions (

). This activates the position for nucleophilic substitution (e.g., amine alkylation).[1]

Oxidation: Re-oxidation to the aldehyde (PCC or Dess-Martin Periodinane) or carboxylic acid

(Jones Reagent).[1]

Etherification: Williamson ether synthesis using

and an alkyl halide.
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Figure 2: Divergent synthetic pathways from the parent alcohol.[1]

Applications in Drug Discovery
In medicinal chemistry, 3-chloro-4-fluorobenzyl alcohol is rarely the final API; it is a privileged

fragment.[1]

Metabolic Blocking & Bioisosterism[1]
Para-Fluorine Effect: The C-F bond is metabolically stable.[1] Placing fluorine at the para

position blocks Cytochrome P450-mediated hydroxylation, a common metabolic clearance

pathway for benzyl rings.[1]

Electronic Modulation: The 3-chloro substituent is electron-withdrawing (inductive) but also

lipophilic.[1] This combination lowers the

of phenols or amines attached nearby and increases the molecule's ability to penetrate cell
membranes (permeability).[1]

Case Study Context
This fragment is structurally analogous to the benzylic ether moieties found in long-acting beta-

agonists (LABAs) like Vilanterol.[1] While Vilanterol specifically utilizes a 2,6-dichlorobenzyl

fragment, the 3-chloro-4-fluoro analog is frequently synthesized in "Halogen Scans"—a

standard optimization phase where chemists rotate halogens around the ring to maximize

potency and metabolic half-life.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b064416?utm_src=pdf-body-img
https://patents.google.com/patent/US20150239862A1/en
https://www.benchchem.com/product/b064416?utm_src=pdf-body
https://patents.google.com/patent/US20150239862A1/en
https://patents.google.com/patent/US20150239862A1/en
https://patents.google.com/patent/US20150239862A1/en
https://patents.google.com/patent/US20150239862A1/en
https://patents.google.com/patent/US20150239862A1/en
https://patents.google.com/patent/US20150239862A1/en
https://patents.google.com/patent/US20150239862A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety & Handling
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

Storage: Store in a cool, dry place. While relatively stable, benzyl alcohols can slowly oxidize

to aldehydes upon prolonged exposure to air and light.[1]

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless

intentional derivatization is planned).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b064416#3-chloro-4-fluorobenzyl-alcohol-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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